2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a heterocyclic organic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 2,3-dimethylaniline with a thiadiazole derivative. One common method involves the reaction of 2,3-dimethylaniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. The thiadiazole ring may interact with enzymes or other proteins, disrupting their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
2,3-Dimethyl-N-(1,2,4-thiadiazol-5-ylmethyl)aniline: This compound is structurally similar but has a different substitution pattern on the thiadiazole ring, which may result in different chemical and biological properties.
Uniqueness
2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2,3-dimethyl groups on the aniline ring and the 1,2,3-thiadiazole ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13N3S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
2,3-dimethyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C11H13N3S/c1-8-4-3-5-11(9(8)2)12-6-10-7-15-14-13-10/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
APELWWSBZGHEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CSN=N2)C |
Origin of Product |
United States |
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